molecular formula C23H22N4O5S B2585986 N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112399-76-4

N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2585986
CAS No.: 1112399-76-4
M. Wt: 466.51
InChI Key: IABFEROZZLZGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . Multiple studies have demonstrated the bioactivities of benzimidazole and its derivatives as potential anticancer therapeutics .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide, such as 4-Thiazolidinones of nicotinic acid, have shown significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Patel & Shaikh, 2010).

Corrosion Inhibition

Nicotinamide derivatives have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solutions, demonstrating their potential in protecting metals from corrosion. This application is vital for industries dealing with acidic environments, which can lead to significant material degradation (Chakravarthy, Mohana, & Kumar, 2014).

Anticancer Activities

Several benzimidazole and nicotinamide derivatives have shown promising anticancer properties. For instance, certain derivatives exhibited potent in vitro antiproliferative activity against various human cancer cell lines, inducing apoptosis and cell cycle arrest. These findings suggest a potential pathway for developing new anticancer therapies based on these molecular structures (Zhang et al., 2018).

Antihypertensive Effects

Research into benzimidazol-5-ylamine derivatives has identified compounds with potent antihypertensive effects, suggesting their use in developing treatments for hypertension. These findings could lead to new therapeutic options for managing high blood pressure, a major risk factor for cardiovascular diseases (Sharma, Kohli, & Sharma, 2010).

Antifungal Agents

Novel 2-aminonicotinamide derivatives have been designed and synthesized, showing potent in vitro antifungal activity against Candida albicans and other fungal species. These compounds could be the basis for new antifungal treatments, addressing the need for more effective therapies against resistant fungal infections (Ni et al., 2017).

Mechanism of Action

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-4-27-22(29)21-20(15-10-14(30-3)6-7-16(15)26(21)2)25-23(27)33-11-19(28)24-13-5-8-17-18(9-13)32-12-31-17/h5-10H,4,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABFEROZZLZGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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